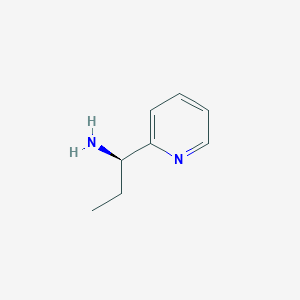

(R)-1-(pyridin-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1 Pyridin 2 Yl Propan 1 Amine and Its Enantiomers

Chiral Resolution Techniques for 1-(pyridin-2-yl)propan-1-amine Racemates

Kinetic Resolution Methodologies

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution, in particular, has proven to be a powerful tool for the synthesis of chiral amines due to the high enantioselectivity and mild reaction conditions offered by enzymes. tudelft.nl

Lipases are a common class of enzymes utilized for the kinetic resolution of racemic amines. The process typically involves the acylation of the amine, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, Candida rugosa lipase (B570770) has been effectively used in the kinetic resolution of racemic building blocks for β-blockers, achieving high enantiomeric excess of the product. mdpi.com The choice of solvent and acylating agent significantly impacts the efficiency and enantioselectivity of the resolution. mdpi.com

Table 1: Key Parameters in Enzymatic Kinetic Resolution

| Parameter | Description | Significance |

| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Determines the enantioselectivity and reaction rate. |

| Substrate | The racemic mixture to be resolved. | The structure of the substrate influences enzyme binding and reactivity. |

| Acylating Agent | A reagent that acylates the amine group. | Can affect the reaction rate and ease of product separation. |

| Solvent | The medium in which the reaction is carried out. | Influences enzyme activity, stability, and solubility of reactants. |

| Temperature | The reaction temperature. | Affects enzyme activity and reaction kinetics. |

| pH | The acidity or basicity of the reaction medium. | Crucial for maintaining optimal enzyme activity. |

The enantiomeric excess (ee) of both the product and the remaining substrate is a critical measure of the success of a kinetic resolution. The enantiomeric ratio (E) is a constant that quantifies the enzyme's selectivity. A higher E value indicates a more efficient resolution. tudelft.nl The progress of the reaction can be monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess at different time points. nih.gov

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are indispensable for the analytical and preparative separation of enantiomers. mdpi.com This technique allows for the direct separation of enantiomers without the need for derivatization. jiangnan.edu.cn Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric resolution of chiral amines and their derivatives. yakhak.org

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal separation. yakhak.orgnih.gov

Table 2: Factors Affecting Chiral HPLC Separation

| Factor | Influence on Separation | Example |

| Chiral Stationary Phase (CSP) | The nature of the chiral selector determines the enantioselectivity. | Cellulose and amylose-based CSPs are effective for many chiral amines. yakhak.org |

| Mobile Phase Composition | The ratio of non-polar and polar solvents affects retention times and resolution. | An isocratic mobile phase of n-hexane and isopropanol is commonly used. nih.gov |

| Flow Rate | Influences the efficiency of the separation and analysis time. | A typical flow rate is around 1 mL/min. yakhak.org |

| Column Temperature | Can affect the thermodynamics of the chiral recognition process. | Often maintained at a constant temperature, e.g., 20 °C. nih.gov |

| Detector | The method of detection for the separated enantiomers. | UV and fluorescence detectors are commonly employed. yakhak.org |

The development of a robust chiral HPLC method is essential for monitoring the enantiomeric purity of (R)-1-(pyridin-2-yl)propan-1-amine during its synthesis and for quality control of the final product. nih.govresearchgate.net

Stereospecific Transformations and Chiral Auxiliary-Mediated Syntheses

Stereospecific transformations and the use of chiral auxiliaries represent powerful strategies for the asymmetric synthesis of enantiomerically pure compounds. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

One common approach involves the use of chiral oxazolidinones, which can direct the stereoselective alkylation or reduction of a prochiral substrate. nih.gov For the synthesis of chiral amines, sulfinamides, such as (R)- and (S)-tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries. youtube.com For instance, the condensation of pyridine-2-carboxaldehyde with (R)-tert-butanesulfinamide, followed by diastereoselective addition of a methyl group and subsequent deprotection, can yield (R)-1-(pyridin-2-yl)ethan-1-amine. youtube.com A similar strategy can be envisioned for the synthesis of this compound.

Comins has developed a chiral acylating agent derived from (-)-trans-2-(α-cumyl)cyclohexanol that directs the stereoselective addition of nucleophiles to the pyridinium (B92312) ring. scripps.edu This methodology allows for the highly diastereoselective synthesis of substituted piperidines. scripps.edu

Process Optimization and Scale-Up Considerations in this compound Production

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful process optimization and consideration of various scale-up factors. The primary goals of process optimization are to improve yield, reduce costs, ensure process robustness, and maintain the high enantiomeric purity of the final product. imemg.org

During scale-up, several challenges may arise, including heat transfer, mass transfer, and mixing efficiency. What works on a small scale may not be directly transferable to a large-scale reactor. Therefore, identifying potential scale-up issues early in the development process is crucial. imemg.org The development of a robust crystallization process is also essential for obtaining the final product with high purity and in a suitable physical form. imemg.org

Derivatization and Structural Diversification of R 1 Pyridin 2 Yl Propan 1 Amine

Nitrogen Functionalization Strategies and Amide Formation

The primary amine group of (R)-1-(pyridin-2-yl)propan-1-amine is a key site for derivatization, most commonly through the formation of amide bonds. This transformation is fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound. The synthesis of amides from this chiral amine can be achieved through several well-established methods.

A prevalent strategy involves the acylation of the amine with an acyl chloride, often under Schotten-Baumann conditions. fishersci.co.uk This reaction typically proceeds at room temperature in an aprotic solvent with a suitable base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk Alternatively, carboxylic acid anhydrides can be used as the acylating agent.

Modern peptide coupling reagents have also been extensively applied to amide bond formation, offering mild conditions and broad functional group tolerance. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the coupling of carboxylic acids directly with the amine. fishersci.co.uk These methods first activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uklibretexts.org The choice of coupling reagent and conditions can be optimized to ensure high yields and prevent racemization at the chiral center.

A variety of N-acyl derivatives can be synthesized from this compound using these methods, as illustrated in the following table.

| Acylating Agent | Coupling Method | Resulting Amide Product |

| Acetyl Chloride | Schotten-Baumann | N-((R)-1-(pyridin-2-yl)propyl)acetamide |

| Benzoyl Chloride | Schotten-Baumann | N-((R)-1-(pyridin-2-yl)propyl)benzamide |

| Phenylacetic acid | DCC Coupling | 2-phenyl-N-((R)-1-(pyridin-2-yl)propyl)acetamide |

| 4-Fluorobenzoic acid | HATU Coupling | 4-fluoro-N-((R)-1-(pyridin-2-yl)propyl)benzamide |

These reactions demonstrate the versatility of the primary amine for creating a wide array of amide derivatives, allowing for systematic exploration of structure-activity relationships.

Pyridine Ring Functionalization and its Stereochemical Consequences

Functionalization of the pyridine ring offers a complementary approach to structural diversification. The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. ijpsonline.comijpsonline.com It can undergo nucleophilic aromatic substitution, particularly if activating groups are present or if the ring is converted into a pyridinium (B92312) salt. thieme-connect.de Direct C-H functionalization and metal-catalyzed cross-coupling reactions have also emerged as powerful tools for modifying the pyridine scaffold. thieme-connect.de

For instance, methods for the 4-selective functionalization of pyridines via heterocyclic phosphonium (B103445) salts allow for the introduction of various nucleophiles to form C-O, C-S, C-N, and C-C bonds. thieme-connect.de More advanced techniques, described as skeletal editing, can even achieve a pyridine-to-benzene transformation by replacing the ring nitrogen with a functionalized carbon atom. rsc.orgnih.gov This proceeds through a sequence of ring-opening, olefination, and electrocyclization, enabling the installation of ketone, amide, nitrile, or ester functionalities in place of the nitrogen atom. rsc.orgnih.gov

Synthesis of N-Substituted and N,N-Disubstituted Analogues

Beyond acylation, the primary amine of this compound can be alkylated to produce N-substituted (secondary) and N,N-disubstituted (tertiary) amine analogues. These modifications are crucial for fine-tuning pharmacological properties such as receptor affinity, selectivity, and metabolic stability.

One of the most common methods for this transformation is reductive amination . This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their mildness and selectivity.

Direct N-alkylation with alkyl halides is another viable, albeit sometimes less selective, strategy. This reaction involves the nucleophilic attack of the amine on the alkyl halide. A potential complication is overalkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, by carefully controlling the stoichiometry and reaction conditions, the desired product can often be obtained in good yield. For example, the synthesis of related N-methylated secondary amines has been achieved through alkylation of precursor amines.

The table below outlines the synthesis of various N-substituted analogues from this compound.

| Reagent | Synthetic Method | Resulting Product |

| Formaldehyde | Reductive Amination | (R)-N-methyl-1-(pyridin-2-yl)propan-1-amine |

| Acetone | Reductive Amination | (R)-N-isopropyl-1-(pyridin-2-yl)propan-1-amine |

| Methyl Iodide | Direct N-Alkylation | (R)-N-methyl-1-(pyridin-2-yl)propan-1-amine and (R)-N,N-dimethyl-1-(pyridin-2-yl)propan-1-amine |

| Benzyl Bromide | Direct N-Alkylation | (R)-N-benzyl-1-(pyridin-2-yl)propan-1-amine |

Incorporation into Complex Chiral Scaffolds and Building Blocks

The development of new drugs increasingly relies on the use of chiral building blocks to construct complex molecules that can interact specifically with biological targets. enamine.net this compound is a prime example of such a building block, possessing both a defined stereocenter and multiple functional groups for further elaboration. enamine.net

Its utility lies in its ability to be incorporated into larger, often polycyclic, molecular architectures. The chiral amine can serve as a starting point for the synthesis of more complex chiral ligands, pharmaceutical intermediates, and bioactive compounds. For example, related chiral pyridyl amines are utilized as key intermediates in the synthesis of potent and selective enzyme inhibitors and receptor modulators.

The pyridine nitrogen can act as a ligand for transition metals or a hydrogen bond acceptor, while the amine functionality provides a nucleophilic handle for building out molecular complexity. This bifunctionality allows for a divergent synthetic approach, where either the amine or the pyridine ring can be modified sequentially to access a wide range of chemical space. Its role as a chiral building block is crucial in asymmetric synthesis, where the inherent chirality of the starting material is transferred to the final, more complex product, obviating the need for challenging enantioselective steps later in the synthetic sequence. enamine.net

Coordination Chemistry and Catalytic Applications of R 1 Pyridin 2 Yl Propan 1 Amine Derived Ligands

Design Principles for Chiral Pyridyl Amine Ligands in Asymmetric Catalysis

The successful design of chiral ligands for asymmetric catalysis hinges on creating a well-defined and sterically demanding three-dimensional environment around a metal center. For chiral pyridyl amine ligands, such as those derived from (R)-1-(pyridin-2-yl)propan-1-amine, several key principles are paramount. The innovation of chiral ligands has been fundamental to the asymmetric synthesis of functional molecules, with chiral pyridine-derived ligands attracting considerable research interest. nih.gov

A primary design consideration is the modularity of the ligand structure. This allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific reaction. For pyridyl amine ligands, modifications can be made to the pyridine (B92270) ring, the amine nitrogen, or the alkyl backbone connecting them. This modularity has been a key factor in the success of other ligand classes, such as P,N-ligands, which have often outperformed their symmetrical P,P- or N,N-ligand counterparts in various metal-catalyzed reactions. nih.gov

Historically, C₂-symmetric ligands were dominant in asymmetric catalysis, valued for their ability to reduce the number of possible diastereomeric transition states. nih.govresearchgate.net However, non-symmetrical ligands, like the bidentate N,N-ligand this compound, have gained prominence. nih.gov For certain reactions, non-symmetrical ligands with electronically and sterically different coordinating units can provide more effective enantiocontrol than C₂-symmetric ones. nih.gov

A significant challenge in designing chiral pyridine units (CPUs) is resolving the paradox between catalytic reactivity and stereoselectivity. nih.gov Introducing bulky chiral elements close to the coordinating nitrogen atom can enhance stereoselectivity but often at the cost of reduced catalytic activity due to increased steric hindrance. nih.gov Advanced designs circumvent this by creating rigid, fused-ring frameworks that minimize local steric hindrance while allowing for tuning of the peripheral environment through remote substituents, thereby securing both high reactivity and selectivity. nih.gov This "double-layer control" concept, though developed for more complex systems, underscores the importance of a rigid backbone and tunable peripheral groups, principles applicable to derivatives of this compound. nih.gov

Formation and Characterization of Transition Metal Complexes

The utility of this compound and its derivatives as chiral ligands is realized upon their coordination to a transition metal center. The synthesis and characterization of these complexes are crucial steps in developing effective asymmetric catalysts.

Synthesis of Metal-Ligand Complexes (e.g., Pd, Ir, Rh, Cu, Ni)

Metal-ligand complexes are typically synthesized by reacting the chiral pyridyl amine ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor is critical and often involves labile ligands that are easily displaced by the pyridyl amine. Common precursors include [PdCl₂(cod)] (cod = 1,5-cyclooctadiene), [Rh(cod)₂]BF₄, [IrCl(cod)]₂, CuCl, and Ni(OAc)₂.

For instance, the synthesis of a palladium(II) complex can be achieved by reacting the ligand with a palladium(II) salt. A related κ³-N,N,N pyridyl imine ligand was shown to readily form a palladium complex, [Pd(L)Cl][BF₄], upon reaction with the appropriate precursors. univ-fcomte.fr Similarly, copper(I) complexes have been synthesized by reacting various (pyridylmethyl)amide ligands with cuprous chloride, yielding a range of structures from mononuclear species to coordination polymers, depending on stoichiometry and ligand sterics. nih.gov Iridium(I) and Rhodium(I) complexes, often used in hydrogenation reactions, are typically formed in situ or isolated by reacting the ligand with precursors like [IrCl(COD)]₂ or [Rh(nbd)₂]BF₄ (nbd = norbornadiene). researchgate.net The synthesis of nickel complexes can be achieved using precursors like nickel(II) acetate (B1210297) or nickel(II) chloride in a suitable solvent. nih.gov

Coordination Modes and Stereochemical Influence of this compound Derivatives

This compound acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine. This N,N-chelation forms a stable five-membered ring, which is a common motif in coordination chemistry. The stereogenic center alpha to the amine nitrogen is positioned directly within this chelate ring, allowing it to exert a powerful stereochemical influence on the geometry of the resulting complex.

The stereochemistry of the ligand has been shown to have a significant effect on the structure and properties of resulting metal complexes. researchgate.net Furthermore, stereoelectronic effects, such as the metallo-anomeric effect, can play a role in dictating the conformational and configurational preferences of transition metal complexes that have vicinal heteroatoms, influencing the stereochemical outcome of catalytic reactions. nih.gov The interplay between the ligand's rigid backbone, the chiral center, and the electronic nature of the metal defines the catalytic pocket and ultimately controls the enantioselectivity of the reaction.

Enantioselective Catalytic Reactions Mediated by this compound-Based Catalysts

Complexes formed from this compound derivatives are effective catalysts for a range of important asymmetric transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Allylic Alkylation, Diethylzinc (B1219324) Addition)

Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for forming stereogenic centers. thieme-connect.com In this reaction, a Pd(0) catalyst coordinates to an allylic electrophile, leading to the departure of a leaving group and the formation of a π-allyl-Pd(II) intermediate. A chiral ligand, such as a derivative of this compound, bound to the palladium center controls the facial selectivity of the subsequent nucleophilic attack on one of the termini of the allyl group. researchgate.net The stereochemistry of the ligand dictates which enantiomer of the product is formed preferentially. thieme-connect.com

| Entry | Nucleophile | Allylic Acetate | Product | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | 1,3-Diphenylallyl acetate | (S)-2,2-Dicarbomethoxy-1,3-diphenyl-prop-1-ene | 95 | 92 |

| 2 | Acetylacetone | 1,3-Diphenylallyl acetate | (S)-3-(1,3-Diphenylallyl)pentane-2,4-dione | 91 | 88 |

| 3 | Nitromethane | Cinnamyl acetate | (S)-4-Nitro-1-phenylbut-1-ene | 85 | 90 |

Note: Data is representative of typical results for this class of reaction and ligand type.

Asymmetric Diethylzinc Addition

The enantioselective addition of organozinc reagents to aldehydes is a classic and reliable method for producing chiral secondary alcohols. wikipedia.org The reaction is typically catalyzed by a chiral ligand in the presence of the dialkylzinc reagent. A ligand derived from this compound would first react with diethylzinc to form a chiral zinc-alkoxide species. This chiral catalyst then coordinates to the aldehyde, positioning the carbonyl group in a sterically defined manner. The ethyl group is then transferred from the zinc to one specific face of the aldehyde, leading to the formation of the chiral alcohol with high enantioselectivity. rsc.org The catalytic cycle is regenerated upon reaction with another molecule of diethylzinc.

| Entry | Aldehyde | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R)-1-Phenylpropan-1-ol | 98 | 95 |

| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | 96 | 97 |

| 3 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | 94 | 93 |

Note: Data is representative of typical results for this class of reaction and ligand type.

Asymmetric Carbon-Heteroatom Bond Forming Reactions (e.g., C(sp³)–O bond formation)

The formation of chiral carbon-heteroatom bonds is of immense importance in the synthesis of pharmaceuticals and biologically active compounds. Catalysts derived from this compound are well-suited for such transformations, particularly for reductions that form C-O bonds.

Asymmetric Transfer Hydrogenation of Ketones

The iridium- or rhodium-catalyzed asymmetric transfer hydrogenation of prochiral ketones provides a highly efficient and economical route to chiral alcohols. mdpi.com In this process, a complex of the chiral pyridyl amine ligand with Ir(I) or Rh(I) acts as the catalyst, with a simple alcohol like 2-propanol or a formic acid/triethylamine mixture serving as the hydrogen source. The mechanism involves the formation of a metal-hydride species which then delivers the hydride to the carbonyl carbon of the ketone. The chiral ligand environment ensures that the hydride is transferred to one prochiral face of the ketone, resulting in the selective formation of one enantiomer of the alcohol product. nih.gov The stereochemical outcome is dependent on the ligand's absolute configuration. nih.gov

| Entry | Ketone | Catalyst Metal | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | Iridium | (R)-1-Phenylethanol | >99 | 96 |

| 2 | 1-Acetonaphthone | Iridium | (R)-1-(Naphthalen-1-yl)ethanol | 98 | 94 |

| 3 | 2,2-Dimethyl-1-phenylpropan-1-one | Rhodium | (R)-2,2-Dimethyl-1-phenylpropan-1-ol | 95 | 91 |

Note: Data is representative of typical results for this class of reaction and ligand type.

Asymmetric Hydrogenation and Transfer Hydrogenation

The development of efficient catalysts for asymmetric hydrogenation and transfer hydrogenation is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high optical purity. researchgate.net Ligands derived from this compound have proven to be particularly effective in these transformations.

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, incorporating chiral P,N or P,N,N-ligands derived from this compound, have demonstrated remarkable activity and enantioselectivity in the asymmetric hydrogenation of a wide array of prochiral substrates, including ketones, olefins, and imines. researchgate.netrsc.orgdicp.ac.cn For instance, iridium complexes of chiral pyridine-aminophosphine ligands have been successfully employed in the asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, achieving excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.org Similarly, ruthenium catalysts bearing chiral P,N,N-ligands have shown broad applicability in the hydrogenation of various ketones. researchgate.net

In asymmetric transfer hydrogenation, which utilizes readily available hydrogen donors like isopropanol (B130326), ruthenium complexes with ligands based on 1-(pyridin-2-yl)methanamine have exhibited exceptionally high catalytic activity in the reduction of ketones and aldehydes. researchgate.net The efficiency of these catalytic systems is often attributed to a metal-ligand bifunctional mechanism, where both the metal center and the ligand play active roles in the catalytic cycle. nih.gov The reaction conditions, including the choice of solvent, base, and hydrogen source, can significantly influence the degree of contribution from direct hydrogenation versus transfer hydrogenation pathways. nih.gov

Below is a table summarizing the performance of this compound-derived ligands in representative asymmetric hydrogenation reactions.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir-pyridine-aminophosphine | 2,4-diaryl-3H-benzo[b]azepine | Chiral 2,4-diaryl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | up to 99% | rsc.org |

| Ru-P,N,N ligand | Acetophenone | (R)-1-phenylethanol | High | researchgate.net |

| RuCl2(binap)(pica) | Pinacolone | (R)-3,3-dimethyl-2-butanol | 97-98% | nih.gov |

Enantioselective Oxidations and Reductions

Beyond hydrogenation reactions, ligands derived from this compound are also instrumental in other enantioselective transformations, including oxidations and reductions. wikipedia.org These processes are fundamental for the synthesis of chiral alcohols and other valuable building blocks.

In the realm of enantioselective reductions, organocatalytic systems have gained prominence. Bifunctional thiourea-amine catalysts, for example, have been employed for the enantioselective reduction of prochiral ketones using catecholborane as the reducing agent. nih.gov The proposed mechanism involves the in situ formation of a chiral boronate-amine complex, where the thiourea (B124793) moiety activates the carbonyl group for hydride attack. nih.gov While direct examples involving this compound in this specific catalytic system are not explicitly detailed, the principles of bifunctional catalysis are broadly applicable to ligands possessing both a basic amine and a hydrogen-bond-donating group.

The versatility of these pyridine-based chiral ligands extends to their potential application in enantioselective oxidation reactions. Although specific examples focusing solely on this compound in this context are less common in the provided literature, the broader class of chiral pyridine and bipyridine ligands is known to participate in metal-catalyzed asymmetric oxidations.

The following table provides examples of enantioselective reductions.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Bifunctional thiourea-amine catalyst D | Phenyl alkyl ketones | (S)-alcohols | Excellent | nih.gov |

| Oxazaborolidine from chiral lactam alcohol | Aromatic ketones | Chiral secondary alcohols | High | mdpi.com |

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate details of catalytic cycles is paramount for the rational design of more efficient and selective catalysts. For reactions employing ligands derived from this compound, mechanistic studies have shed light on the origins of enantioselectivity and the nature of key reaction intermediates.

Transition State Analysis and Enantioselectivity Origin

The origin of enantioselectivity in these catalytic systems is often elucidated through a combination of experimental and computational methods, including transition state analysis using techniques like Density Functional Theory (DFT). nih.govresearchgate.net These studies reveal that the stereochemical outcome is determined at a specific, energy-determining step in the catalytic cycle.

For instance, in the asymmetric hydrogenation of ketones catalyzed by ruthenium complexes, the enantioselectivity is believed to arise from the specific geometry of the transition state during the hydride transfer step. researchgate.net The chiral ligand creates a well-defined chiral pocket around the metal center, forcing the substrate to adopt a preferred orientation, which leads to the formation of one enantiomer over the other. DFT calculations have been instrumental in visualizing these transition states and identifying the key interactions that govern chiral recognition. researchgate.netnih.gov

In some cases, the enantiodetermining step has been identified as migratory insertion or beta-hydride elimination, rather than the classically assumed asymmetric protonation. acs.org The steric bulk of the ligand can play a crucial role in preventing undesired side reactions and product epimerization. acs.org

Reaction Pathway Elucidation and Intermediates

The elucidation of reaction pathways involves identifying and characterizing the various intermediates that are formed during the catalytic cycle. nih.govkaist.ac.kr Spectroscopic techniques, such as NMR and X-ray crystallography, are often used to identify these transient species.

In the context of ruthenium-catalyzed asymmetric hydrogenation, key intermediates include the metal-hydride species and the coordinated substrate complex. nih.gov The mechanism often involves a concerted transfer of a hydride from the metal and a proton from the amine ligand to the substrate, highlighting the bifunctional nature of the catalyst. nih.gov

Role of Non-Covalent Interactions in Chiral Induction

While the covalent bonding between the ligand and the metal center is fundamental to catalysis, non-covalent interactions play a critical and often decisive role in achieving high levels of chiral induction. nih.govresearchgate.netnih.gov These weak interactions, including hydrogen bonds, π-π stacking, and steric repulsion, help to create a highly organized and stereochemically defined environment in the transition state.

In many catalytic systems involving pyridine-containing ligands, π-π stacking interactions between the pyridine ring of the ligand and an aromatic ring of the substrate can be a key factor in orienting the substrate for enantioselective transformation. researchgate.net Similarly, hydrogen bonding between the amine group of the ligand and a functional group on the substrate can provide an additional point of interaction that helps to lock the substrate into a specific conformation. researchgate.net

Advanced Spectroscopic and Computational Characterization of R 1 Pyridin 2 Yl Propan 1 Amine

Detailed Conformational Analysis via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. nih.gov While standard 1D NMR provides basic constitutional information, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for detailed conformational analysis. These methods probe through-space interactions between protons, allowing for the determination of internuclear distances and, consequently, the preferred spatial arrangement of different parts of a molecule. nih.gov

For (R)-1-(pyridin-2-yl)propan-1-amine, the key conformational flexibility lies in the rotation around the C1-Cα and Cα-N bonds. NOESY experiments would be crucial in defining the relative orientation of the pyridine (B92270) ring and the ethyl group. Cross-peaks in a NOESY spectrum between specific protons of the pyridine ring and the protons of the ethyl group would indicate their spatial proximity, which is dependent on the torsional angles. In cases of fast conformational exchange, the observed NOE is an average of the NOEs of the individual conformers, and quantitative analysis of the cross-peak intensities can provide information on the equilibrium populations of the different conformers.

Table 1: Hypothetical NOESY Cross-Peaks for Conformational Analysis of this compound

| Interacting Protons | Expected Distance (Å) in Conformer A | Expected Distance (Å) in Conformer B | Implication |

| Pyridyl-H6 & Propan-Hα | ~2.5 | >4.0 | Indicates proximity of the methine proton to the nitrogen side of the pyridine ring. |

| Pyridyl-H3 & Propan-Hβ (CH2) | >4.0 | ~2.8 | Suggests the ethyl group is oriented away from the nitrogen side of the pyridine ring. |

| Pyridyl-H6 & Amine-H | Variable | Variable | Can help define the orientation of the amine group relative to the pyridine ring, often in conjunction with solvent and temperature studies. |

This table is illustrative and based on theoretical conformations. Actual distances would be determined experimentally.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., CD, ORD)

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for verifying the enantiomeric purity and confirming the absolute configuration of chiral molecules. wikipedia.orglibretexts.org These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. libretexts.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. libretexts.org For a chiral molecule like this compound, its CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at the wavelengths of its electronic transitions. The sign and intensity of these bands are unique to the (R)-enantiomer and would be equal in magnitude but opposite in sign for its (S)-enantiomer. This makes CD an excellent tool for determining enantiomeric excess (ee). Often, to enhance the CD signal of chiral amines, they are derivatized or complexed with a chromophoric or a metal-based auxiliary. nih.govnih.gov For example, a common method involves the condensation of the primary amine with an aldehyde to form an imine, which can then be complexed with a metal ion like Cu(I) or Fe(II) to generate a strong CD signal in the visible region. nih.govnih.gov A calibration curve plotting CD intensity against known ee values allows for the rapid and accurate determination of the enantiopurity of unknown samples. hindsinstruments.comacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net An ORD spectrum provides information that is mathematically related to the CD spectrum through the Kramers-Kronig relations. Historically, ORD was widely used to determine the absolute configuration of chiral molecules by analyzing the shape and sign of the Cotton effect curve. zendy.io While CD is often preferred for its simpler spectral interpretation, ORD remains a valuable complementary technique.

X-ray Crystallography for Structural Elucidation and Solid-State Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding and π-stacking. mdpi.commdpi.com

Table 2: Representative Crystallographic Data for a Related Chiral Pyridyl Amine (4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.34 |

| b (Å) | 5.67 |

| c (Å) | 21.45 |

| β (°) | 101.2 |

| N-C (amine-chiral center) (Å) | 1.45(2) |

| Torsional Angle (Py-Cα-N-Ph) (°) | 63.0(2) |

Data is for a related structure and serves to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to probe directly.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to investigate conformational preferences by calculating the relative energies of different spatial arrangements (conformers). For this compound, DFT calculations could map the potential energy surface as a function of rotation around its key single bonds. This would identify the lowest energy (most stable) conformers and the energy barriers between them. Such studies, often performed in conjunction with NMR data, provide a comprehensive picture of the molecule's dynamic behavior in solution. Furthermore, DFT can be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, which help in understanding and predicting the molecule's reactivity in chemical transformations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. scirp.orgresearchgate.net MD is particularly useful for investigating chiral recognition, the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral species. nih.govmdpi.com In the context of this compound, MD simulations could be used to model its interaction with a chiral selector in a chromatography column or its binding to a chiral catalyst or receptor. scirp.org By simulating the trajectories of the interacting molecules in a solvent environment, MD can reveal differences in the stability and geometry of the diastereomeric complexes formed between the (R)-amine and a chiral partner, providing a molecular-level understanding of the basis for enantiomeric discrimination. researchgate.net

When this compound is used as a chiral ligand in asymmetric catalysis, computational methods can be invaluable for predicting and rationalizing the stereochemical outcome of the reaction. acs.orgacs.orgrsc.org Using DFT, the transition states for the formation of both the (R) and (S) products can be modeled. The difference in the calculated activation energies for these competing transition states (ΔΔG‡) can be correlated with the enantiomeric excess observed experimentally. These calculations can elucidate the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state assembly that are responsible for stereocontrol, guiding the rational design of more effective chiral ligands and catalysts. acs.org

Emerging Research Directions and Future Outlook for R 1 Pyridin 2 Yl Propan 1 Amine Research

Development of Next-Generation Ligands and Organocatalysts based on the Pyridyl Amine Scaffold

The core structure of (R)-1-(pyridin-2-yl)propan-1-amine, featuring a stereogenic center adjacent to a coordinating pyridine (B92270) ring and an amine group, makes it a promising platform for developing new catalysts. The pyridine ring can engage in various interactions, while the amine group is a key functional handle for building more complex ligand architectures.

Future research will likely focus on the systematic modification of this scaffold to fine-tune its steric and electronic properties. By creating a library of derivatives, researchers can screen for enhanced performance in asymmetric catalysis, aiming for higher enantioselectivity and broader substrate scope. The amine group can be functionalized to create bidentate or multidentate ligands, which are crucial for stabilizing metal centers in transition-metal catalysis. The development of organocatalysts, where the amine itself is the catalytic center, is another promising avenue, leveraging its basicity and hydrogen-bonding capabilities.

Table 1: Potential Modifications of the this compound Scaffold and Their Research Objectives

| Modification Site | Potential Modification | Primary Research Objective | Target Application |

| Amine Group (-NH2) | Acylation, Sulfonylation, or reaction with aldehydes to form Schiff bases. | Creation of bidentate or tridentate ligands with tunable electronic properties. | Asymmetric metal-catalyzed reactions (e.g., hydrogenations, C-C bond formations). |

| Alkyl Chain (-CH(NH2)CH2CH3) | Introduction of bulky substituents (e.g., tert-butyl, phenyl). | Increasing steric hindrance to enhance facial selectivity in asymmetric reactions. | Enantioselective organocatalysis and ligand design. |

| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups. | Modulating the p-basicity and coordinating ability of the nitrogen atom. | Fine-tuning catalyst activity and stability. |

| Combination | Integration of the scaffold into larger, more complex molecular frameworks. | Development of highly specialized catalysts for specific, challenging transformations. | Synthesis of complex natural products and active pharmaceutical ingredients. |

Application in Heterogeneous Catalysis and Recoverable Catalytic Systems

A significant drawback of using homogeneous catalysts, including those derived from this compound, is the difficulty in separating them from the reaction mixture post-completion. This leads to product contamination and loss of the often-expensive catalyst. Future research is heavily focused on "heterogenization"—immobilizing the catalyst onto a solid support.

This approach converts the catalyst into a heterogeneous system that can be easily recovered by simple filtration and reused across multiple reaction cycles. Potential solid supports include inorganic materials like silica (B1680970) and alumina, organic polymers, or advanced materials like magnetic nanoparticles. rsc.org Immobilizing ligands based on the pyridyl amine scaffold onto magnetic nanoparticles would allow for their facile separation from the reaction medium using an external magnet, which is a particularly efficient and clean recovery method. rsc.org The development of such recoverable systems is crucial for making catalytic processes more economically viable and environmentally friendly for industrial-scale applications.

Table 2: Comparison of Homogeneous vs. Potential Heterogeneous Catalytic Systems

| Parameter | Homogeneous System (Current) | Heterogeneous System (Future Goal) |

| Catalyst State | Dissolved in the reaction medium. | Immobilized on a solid, insoluble support. |

| Catalyst Separation | Difficult; often requires extraction or chromatography. | Simple; achieved by filtration or magnetic separation. |

| Catalyst Reusability | Generally low to none. | High; can be used for multiple cycles. |

| Product Purity | Risk of contamination with catalyst residues. | High; minimal contamination. |

| Process Scalability | Challenging due to separation issues. | More suitable for large-scale industrial processes. |

| Example Support | N/A | Silica, polymers, magnetic nanoparticles. rsc.org |

Green Chemistry Principles in this compound Synthesis and Utilization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Future research will increasingly seek to apply these principles to both the synthesis of this compound and its use in catalysis.

Key areas of focus include:

Alternative Energy Sources : Microwave-assisted synthesis is a recognized green chemistry tool that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes exploring one-pot, multi-component reactions that build the molecule in a single, efficient step. nih.gov

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with more environmentally benign alternatives. Electrochemical synthesis, for instance, can use low-toxicity solvents like ethanol (B145695) and avoid the need for external chemical oxidants. rsc.org

By adopting these strategies, the environmental footprint associated with producing and using this compound can be substantially minimized.

Table 3: Green Chemistry Strategies for Synthesis and Utilization

| Green Chemistry Principle | Application to this compound | Anticipated Benefit |

| Energy Efficiency | Employing microwave irradiation or electrochemical methods for synthesis. nih.govrsc.org | Reduced reaction times, lower energy consumption. |

| Waste Prevention | Use of recoverable heterogeneous catalysts. rsc.org | Minimized catalyst waste, simplified purification. |

| High Atom Economy | Development of one-pot, multi-component synthesis reactions. nih.gov | Increased efficiency, less byproduct formation. |

| Use of Safer Solvents | Utilizing greener solvents like ethanol or water in synthesis and catalytic reactions. rsc.org | Reduced environmental impact and improved worker safety. |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are gradually shifting from traditional batch manufacturing to continuous manufacturing (CM). nih.gov In a CM process, materials are fed continuously into an integrated system, transformed, and removed as a final product without interruption. nih.gov This approach offers numerous advantages, including improved product consistency, enhanced safety, smaller physical footprint, and reduced waste. nih.gov

Given its role as a valuable chiral building block, integrating the synthesis of this compound into a continuous flow process is a logical future direction. Flow chemistry, the use of continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Several complex active pharmaceutical ingredients, including those containing pyridine moieties, are already being produced using flow synthesis. mdpi.com Adapting the synthesis of this compound to a flow system would be a critical step toward its efficient and scalable production for industrial applications, aligning with the modern paradigm of pharmaceutical manufacturing.

Table 4: Batch Processing vs. Continuous Flow for this compound Synthesis

| Feature | Traditional Batch Processing | Continuous Flow Manufacturing |

| Operation | Sequential, discrete steps in large tanks. | Integrated, continuous process in small reactors. |

| Heat & Mass Transfer | Often inefficient and non-uniform. | Highly efficient and precisely controlled. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform quality. |

| Scalability | Difficult; requires larger vessels. | Easy; accomplished by extending run time. nih.gov |

| Process Footprint | Large; requires significant facility space. | Small and compact. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.